molecular formula C9H11NO B13049506 3-(1-Aminoprop-2-EN-1-YL)phenol

3-(1-Aminoprop-2-EN-1-YL)phenol

Cat. No.: B13049506
M. Wt: 149.19 g/mol
InChI Key: YJPWRKWXAYIBSV-UHFFFAOYSA-N
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Description

3-(1-Aminoprop-2-EN-1-YL)phenol is an organic compound with the molecular formula C9H11NO It consists of a phenol group substituted with a 1-aminoprop-2-en-1-yl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Aromatic Substitution: One common method for synthesizing phenol derivatives involves nucleophilic aromatic substitution.

    Preparation from Diazonium Salts: Another method involves the preparation of phenols from diazonium salts.

Industrial Production Methods

Industrial production of phenol derivatives often involves the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(1-Aminoprop-2-EN-1-YL)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones.

    Reduction: The compound can also undergo reduction reactions, particularly at the double bond in the 1-aminoprop-2-en-1-yl group.

    Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenol ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as saturated amines.

    Substitution: Various substituted phenol derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Aminoprop-2-EN-1-YL)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminoprop-2-EN-1-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the 1-aminoprop-2-en-1-yl group can interact with nucleophiles and electrophiles. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenol derivative, used widely in industry and research.

    3-Aminophenol: Similar structure but lacks the double bond in the side chain.

    4-(1-Aminoprop-2-EN-1-YL)phenol: Similar structure but with the substituent at the para position.

Uniqueness

3-(1-Aminoprop-2-EN-1-YL)phenol is unique due to the presence of both a phenol group and an unsaturated amine side chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-(1-aminoprop-2-enyl)phenol

InChI

InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2

InChI Key

YJPWRKWXAYIBSV-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC=C1)O)N

Origin of Product

United States

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